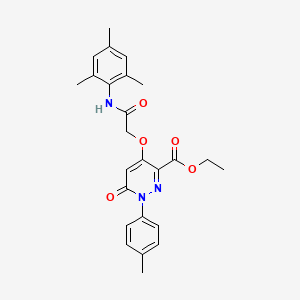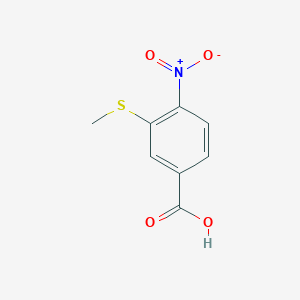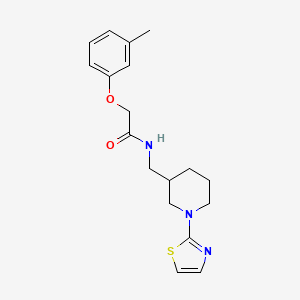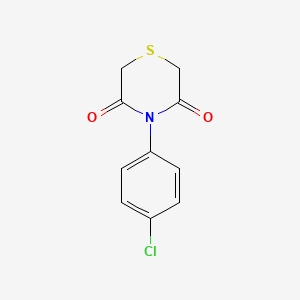![molecular formula C19H19N3O4S B2712237 1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one CAS No. 851808-78-1](/img/structure/B2712237.png)
1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the IUPAC name, molecular formula, and structure of the compound. It might also include information on the class of compounds it belongs to and its relevance or use in a particular field .
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound. It would include the starting materials, reagents, and conditions used in the synthesis .Molecular Structure Analysis
This would involve the use of spectroscopic techniques like NMR, IR, UV-Vis, etc., to elucidate the structure of the compound .Chemical Reactions Analysis
This would involve studying the reactivity of the compound. It would include information on the types of reactions the compound undergoes and the products formed .Physical and Chemical Properties Analysis
This would include information on the physical properties of the compound like melting point, boiling point, solubility, etc., and chemical properties like acidity, basicity, reactivity, etc .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
This compound and its derivatives are extensively studied for their chemical synthesis and characterization, which are crucial for developing new materials and drugs. For instance, derivatives of nitrophenols and their Zn(II) complexes have been synthesized, showcasing the compound's potential in creating complexes with metal ions which could have implications in catalysis or material science (A. Tavman, 2006). Additionally, research into primary nitro compounds' reactions with dipolarophiles in the presence of p-toluenesulfonic acid highlights the compound's relevance in synthetic organic chemistry, potentially leading to new synthetic pathways (Tomio Shimizu, Yoshiyuki Hayashi, Kazuhiro Teramura, 1984).
Interaction with Metal Ions
The study of interactions with metal ions, such as zinc(II), offers insights into coordination chemistry and the design of metal-organic frameworks (MOFs) or other coordination compounds. These compounds have applications ranging from catalysis to materials science (A. Tavman, 2006).
Material Science and Engineering
Compounds related to 1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one have been investigated for their potential in material science, particularly in the synthesis of materials with specific electrical, optical, or mechanical properties. For example, the preparation of α-nitrosulphides and their reactions highlight the synthesis of novel materials with potential applications in electronics or as sensors (W. Bowman, D. Rakshit, M. Valmas, 1984).
Pharmacological Applications
While excluding direct drug use and dosage details, the compound's derivatives show promise in pharmacological research. For example, benzimidazole derivatives containing piperazine or morpholine skeletons have been studied for their antioxidant activities and potential as glucosidase inhibitors (M. Özil, Cansu Parlak, N. Baltaş, 2018). This indicates the compound's utility in developing treatments for oxidative stress-related diseases and diabetes.
Antibacterial Activity
The synthesis and characterization of metal complexes with antibacterial properties further demonstrate the compound's application in medicinal chemistry and drug development. The study of 2-methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)phenols and their transition metal complexes, for instance, highlights their potential in combating bacterial infections (A. Tavman et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-14(26-17-8-3-2-4-9-17)18(23)21-11-10-20-19(21)27-13-15-6-5-7-16(12-15)22(24)25/h2-9,12,14H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYMQXOQLMEIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN=C1SCC2=CC(=CC=C2)[N+](=O)[O-])OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2712155.png)
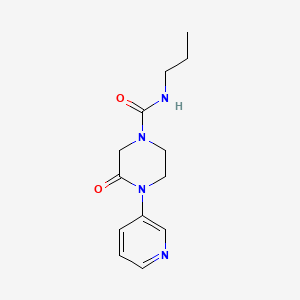
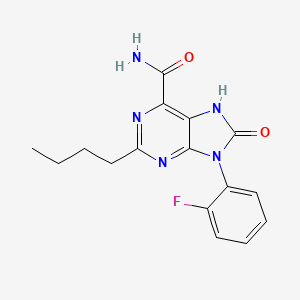
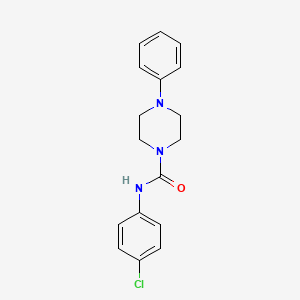
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2712161.png)
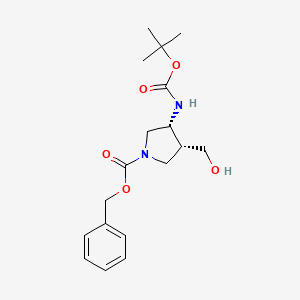
![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2712166.png)
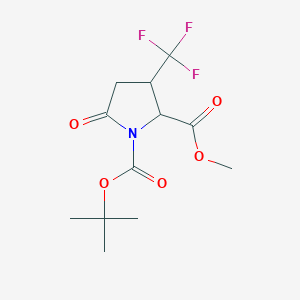
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2712168.png)
